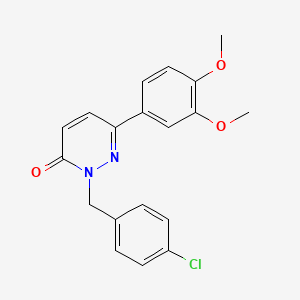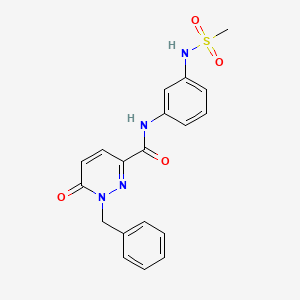
5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinolines, containing nitrogen group, exhibit important biological activities . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Chemical Reactions Analysis
Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Quinolines are white or colorless solids that are highly soluble in water and other polar solvents .作用機序
5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one inhibits AKT by binding to its active site and preventing its activation by phosphorylation. This leads to downstream effects on various signaling pathways involved in cell survival, proliferation, and metabolism. This compound has also been shown to inhibit other kinases, such as PDK1 and SGK, which are involved in similar pathways. The precise mechanism of action of this compound is still being elucidated, and further studies are needed to fully understand its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease and cell type being studied. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell cycle progression, and reduce the expression of various oncogenes and growth factors. In diabetes, this compound has been shown to improve insulin signaling, reduce inflammation and oxidative stress, and increase glucose uptake and metabolism. In cardiovascular disease, this compound has been shown to reduce vascular inflammation and atherosclerosis. Further studies are needed to fully understand the effects of this compound in these and other diseases.
実験室実験の利点と制限
The advantages of 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one for lab experiments include its high potency and selectivity for AKT, its ability to inhibit other kinases involved in similar pathways, and its well-characterized mechanism of action. However, some limitations of this compound include its potential off-target effects on other signaling pathways, its limited solubility and stability in aqueous solutions, and its potential toxicity at high doses. Careful dose-response studies and optimization of experimental conditions are necessary to minimize these limitations and ensure accurate and reproducible results.
将来の方向性
For research on 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one include further elucidation of its mechanism of action, optimization of its synthesis and formulation, and evaluation of its efficacy and safety in clinical trials. Other potential directions include the development of combination therapies with other targeted agents or immunotherapies, the exploration of its effects in other diseases and cell types, and the identification of biomarkers for patient selection and monitoring. Overall, this compound represents a promising avenue for the development of novel therapeutic agents for a wide range of diseases.
合成法
The synthesis of 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one involves several steps, including the reaction of 5-bromo-6-fluoro-2-hydroxybenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then reacted with 2-aminobenzoyl chloride to form the final product. The synthesis has been optimized to produce high yields and purity, and various modifications have been made to improve the efficiency and scalability of the process.
科学的研究の応用
5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one has been extensively studied in preclinical models of cancer, diabetes, and other diseases. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including those resistant to other therapies. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism, and to reduce inflammation and oxidative stress. Other potential applications of this compound include cardiovascular disease, neurodegenerative diseases, and viral infections.
Safety and Hazards
特性
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-9-5-1-4-8(13)12-7(5)3-2-6(9)11/h2-3H,1,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVVXPXTAFDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate](/img/structure/B2801430.png)
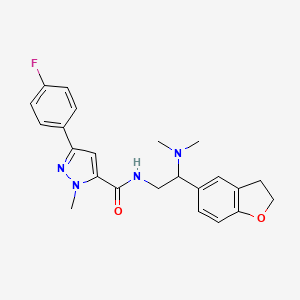
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2801432.png)
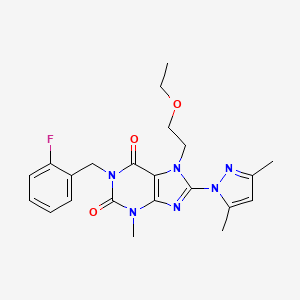

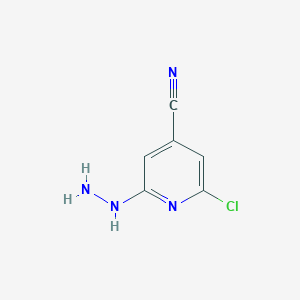

![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2801445.png)
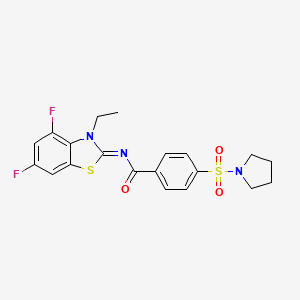
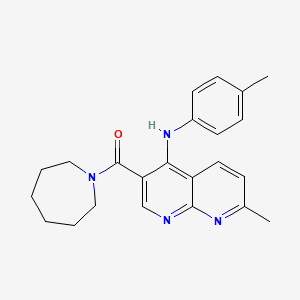
![8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801448.png)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801449.png)
